molecular formula C23H17NO2 B12603395 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione CAS No. 917918-53-7

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione

Cat. No.: B12603395
CAS No.: 917918-53-7
M. Wt: 339.4 g/mol
InChI Key: FDWBRKXJXDCKEO-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione is a complex organic compound that features both indole and phenalene structures

Preparation Methods

The synthesis of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,3-dimethylindole with a phenalene derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents such as halogens or nitrating agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of dyes, pigments, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined indole and phenalene structures, which confer distinct chemical properties and potential for diverse applications.

Properties

CAS No.

917918-53-7

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3,3-dimethylindol-2-yl)phenalene-1,3-dione

InChI

InChI=1S/C23H17NO2/c1-23(2)16-11-3-4-12-17(16)24-22(23)19-20(25)14-9-5-7-13-8-6-10-15(18(13)14)21(19)26/h3-12,19H,1-2H3

InChI Key

FDWBRKXJXDCKEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N=C1C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C

Origin of Product

United States

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